Cas no 84538-49-8 (Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI))

벤즈알데하이드, 2-(1-피페리디닐카르보닐)- (ACI)는 고순도의 유기화합물로, 주로 의약품 중간체 및 향료 합성에 사용됩니다. 이 화합물은 피페리딘 고리가 결합된 벤즈알데하이드 유도체로, 우수한 반응성과 선택성을 보입니다. 특히 카르보닐기와 아민기의 결합으로 인해 다양한 반응에 활용 가능하며, 안정적인 물리화학적 특성을 가지고 있습니다. 고순도 제조 공정을 통해 일관된 품질을 유지하며, 연구 및 산업용으로 적합합니다. 합성 경로 최적화로 생산 효율성이 높아, 복잡한 유기화합물 제조에 유용하게 적용됩니다.
Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) structure
84538-49-8 structure
Product Name:Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI)
CAS 번호:84538-49-8
MF:C13H15NO2
메가와트:217.263703584671
CID:2855931
PubChem ID:13065824
Update Time:2025-07-25

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) 화학적 및 물리적 성질

이름 및 식별자

    • 2-(1-Piperidinylcarbonyl)benzaldehyde (ACI)
    • Piperidine, 1-(2-formylbenzoyl)- (9CI)
    • 2-(Piperidine-1-carbonyl)benzaldehyde
    • 2-(1-PIPERIDINYLCARBONYL)-BENZALDEHYDE
    • MFCD16037343
    • EN300-6736678
    • P2750
    • Z1067995168
    • starbld0015658
    • 84538-49-8
    • SCHEMBL22551122
    • Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI)
    • 인치: 1S/C13H15NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,10H,1,4-5,8-9H2
    • InChIKey: MSMQOKAJYOPMIZ-UHFFFAOYSA-N
    • 미소: O=CC1C(C(N2CCCCC2)=O)=CC=CC=1

계산된 속성

  • 정밀분자량: 217.110278721g/mol
  • 동위원소 질량: 217.110278721g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 259
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 37.4Ų

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2750-5G
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 >95.0%(GC)
5g
¥4140.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2750-1G
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 >95.0%(GC)
1g
¥1245.00 2024-04-15
Enamine
EN300-6736678-0.05g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
0.05g
$209.0 2023-07-10
Enamine
EN300-6736678-0.1g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
0.1g
$312.0 2023-07-10
Enamine
EN300-6736678-0.25g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
0.25g
$444.0 2023-07-10
Enamine
EN300-6736678-0.5g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
0.5g
$702.0 2023-07-10
Enamine
EN300-6736678-1.0g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
1.0g
$900.0 2023-07-10
Enamine
EN300-6736678-2.5g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
2.5g
$1763.0 2023-07-10
Enamine
EN300-6736678-5.0g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
5.0g
$2608.0 2023-07-10
Enamine
EN300-6736678-10.0g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
10.0g
$3868.0 2023-07-10

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Selectfluor Catalysts: Dirhodium tetraacetate Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  7 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Development of Rhodium(II)-Catalyzed Chemoselective C(sp3)H Oxygenation
Lin, Yun; et al, Chemistry - A European Journal, 2015, 21(42), 14937-14942

합성 방법 2

반응 조건
1.1 Reagents: Sodium iodide
2.1 -
참조
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

합성 방법 3

반응 조건
1.1 Solvents: Acetonitrile ;  12 h, 50 °C
참조
2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine
Tu, Yongliang; et al, Advanced Synthesis & Catalysis, 2022, 364(9), 1522-1525

합성 방법 4

반응 조건
1.1 Solvents: Chloroform
참조
The investigation of nucleophilic reactions of 3-bromo(or chloro)phthalide with amines
Desai, R. A.; et al, Indian Journal of Chemistry, 1999, (7), 810-813

합성 방법 5

반응 조건
참조
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloroaurate Solvents: Acetonitrile ,  Water ;  12 h, 40 °C
참조
Gold-catalyzed amide synthesis from aldehydes and amines in aqueous medium
Li, Gai-Li; et al, Chemical Communications (Cambridge, 2012, 48(34), 4112-4114

합성 방법 7

반응 조건
참조
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

합성 방법 8

반응 조건
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane ;  rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Acetonitrile ;  12 h, 50 °C
참조
2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine
Tu, Yongliang; et al, Advanced Synthesis & Catalysis, 2022, 364(9), 1522-1525

합성 방법 9

반응 조건
1.1 Reagents: Iron chloride (FeCl3) ,  Thionyl chloride
2.1 -
참조
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

합성 방법 10

반응 조건
1.1 Solvents: Ethanol ;  16 - 20 h, reflux
참조
Genotoxicity, antifungal and antibacterial activity of newly synthesized N-(3-phthalidyl)amines and o-benzoyl benzamide derivatives
Maslat, Ahmed O.; et al, Toxicological and Environmental Chemistry, 2003, 85(4-6), 149-157

합성 방법 11

반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  5 h, reflux
2.1 Solvents: Ethanol ;  16 - 20 h, reflux
참조
Genotoxicity, antifungal and antibacterial activity of newly synthesized N-(3-phthalidyl)amines and o-benzoyl benzamide derivatives
Maslat, Ahmed O.; et al, Toxicological and Environmental Chemistry, 2003, 85(4-6), 149-157

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) Raw materials

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) Preparation Products

추천 공급업체
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.